

# Application Notes and Protocols for DSP-2230 in Mouse Models

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## Compound of Interest

Compound Name: DSP-2230

Cat. No.: B10818647

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These application notes provide detailed protocols for the use of **DSP-2230** (also known as ANP-230), a selective blocker of voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9, in preclinical mouse models. The primary application detailed is for neuropathic pain, with a proposed protocol for investigation in cancer models based on the known roles of the drug's targets in oncology.

## Compound Information

Compound Name	DSP-2230 (ANP-230)
Target(s)	Voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9[1]
Mechanism of Action	Inhibition of sodium ion influx, leading to reduced generation and propagation of neuronal action potentials.[1]
Primary Indication (Preclinical)	Neuropathic Pain[1][2]
Molecular Formula	C <sub>20</sub> H <sub>20</sub> F <sub>3</sub> N <sub>5</sub> O <sub>2</sub>
Molecular Weight	419.40 g/mol

## Dosage and Administration in Mouse Models

**DSP-2230** is orally bioavailable and has been successfully administered to mice via oral gavage.

Application	Mouse Strain	Dosage Range	Administration Route	Frequency	Duration	Reference
Neuropathic Pain	C57BL/6	3 - 30 mg/kg	Oral (p.o.)	Once daily	6 days	[1]
Diabetic Neuropathy	Not Specified	30 mg/kg	Oral (p.o.)	Not Specified	Not Specified	
Episodic Pain Syndrome	R222S mutant	3 - 30 mg/kg	Oral (p.o.)	Single dose or repeated	Up to 6 hours post-dose	

## Preparation of DSP-2230 for Oral Administration

For oral gavage, **DSP-2230** can be formulated as a suspension. A common vehicle is 0.5% methylcellulose in sterile water or saline.

Protocol for Formulation:

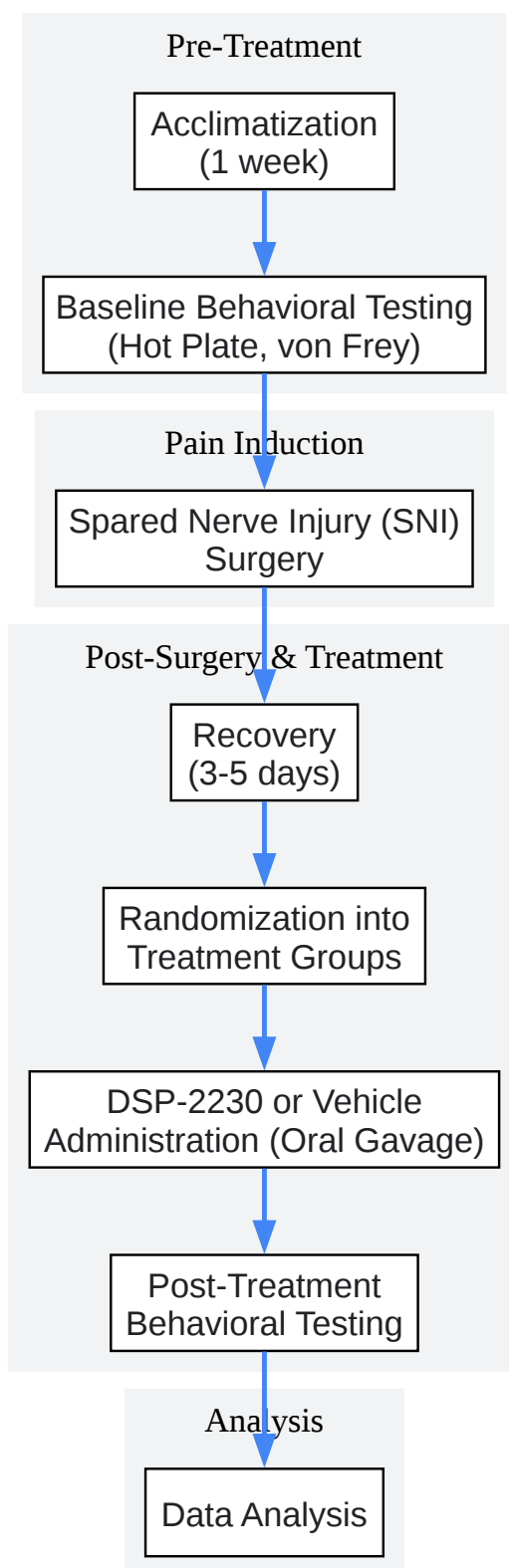
- Weigh the required amount of **DSP-2230** powder based on the desired concentration and the total volume needed for the study cohort.
- Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose powder to heated (60-80°C) sterile water or saline while stirring vigorously.
- Allow the methylcellulose solution to cool to room temperature.
- Gradually add the **DSP-2230** powder to the methylcellulose solution while continuously vortexing or stirring to ensure a homogenous suspension.
- Store the suspension at 4°C and protected from light. Ensure the suspension is well-vortexed before each administration.

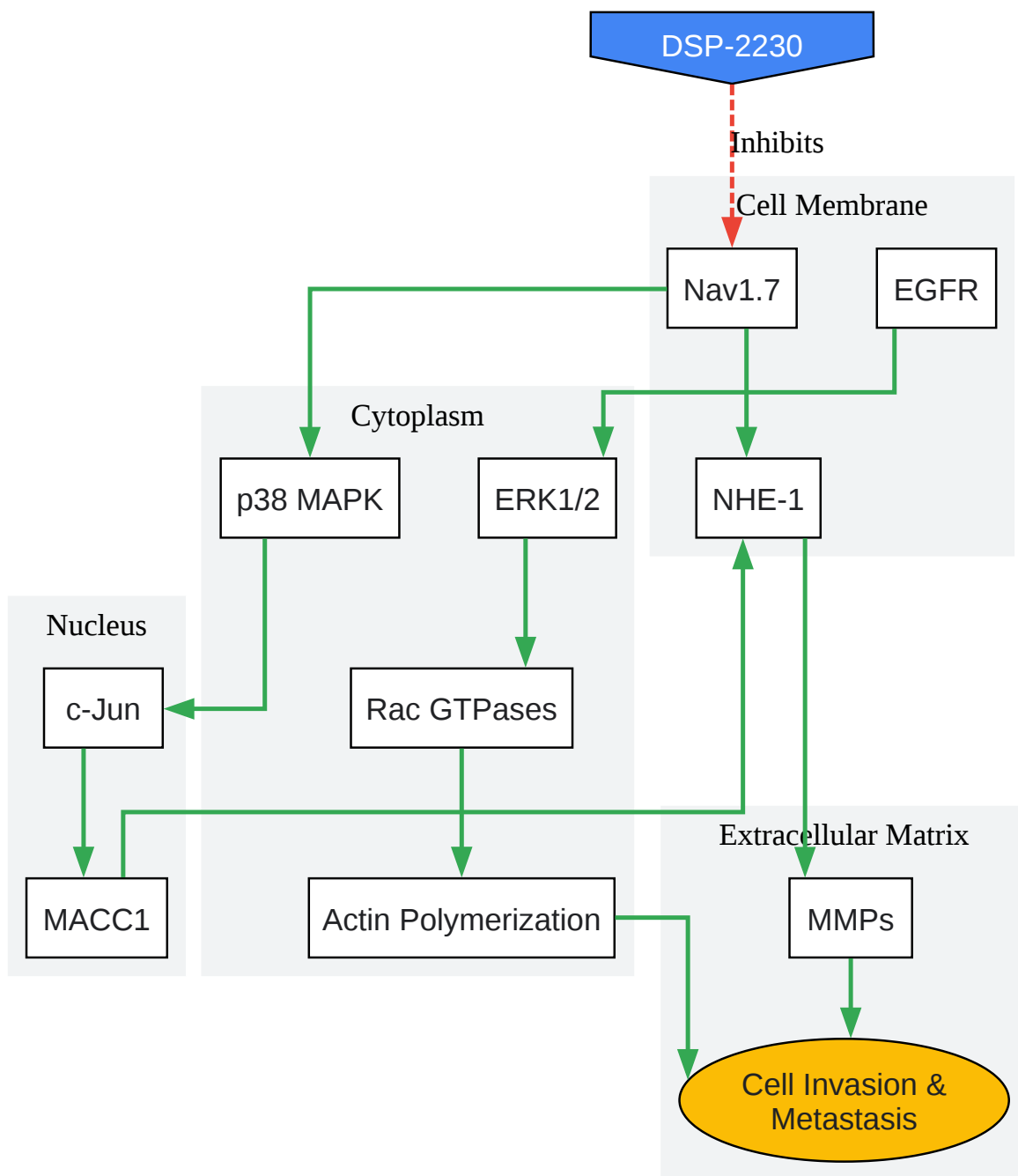
## Experimental Protocols

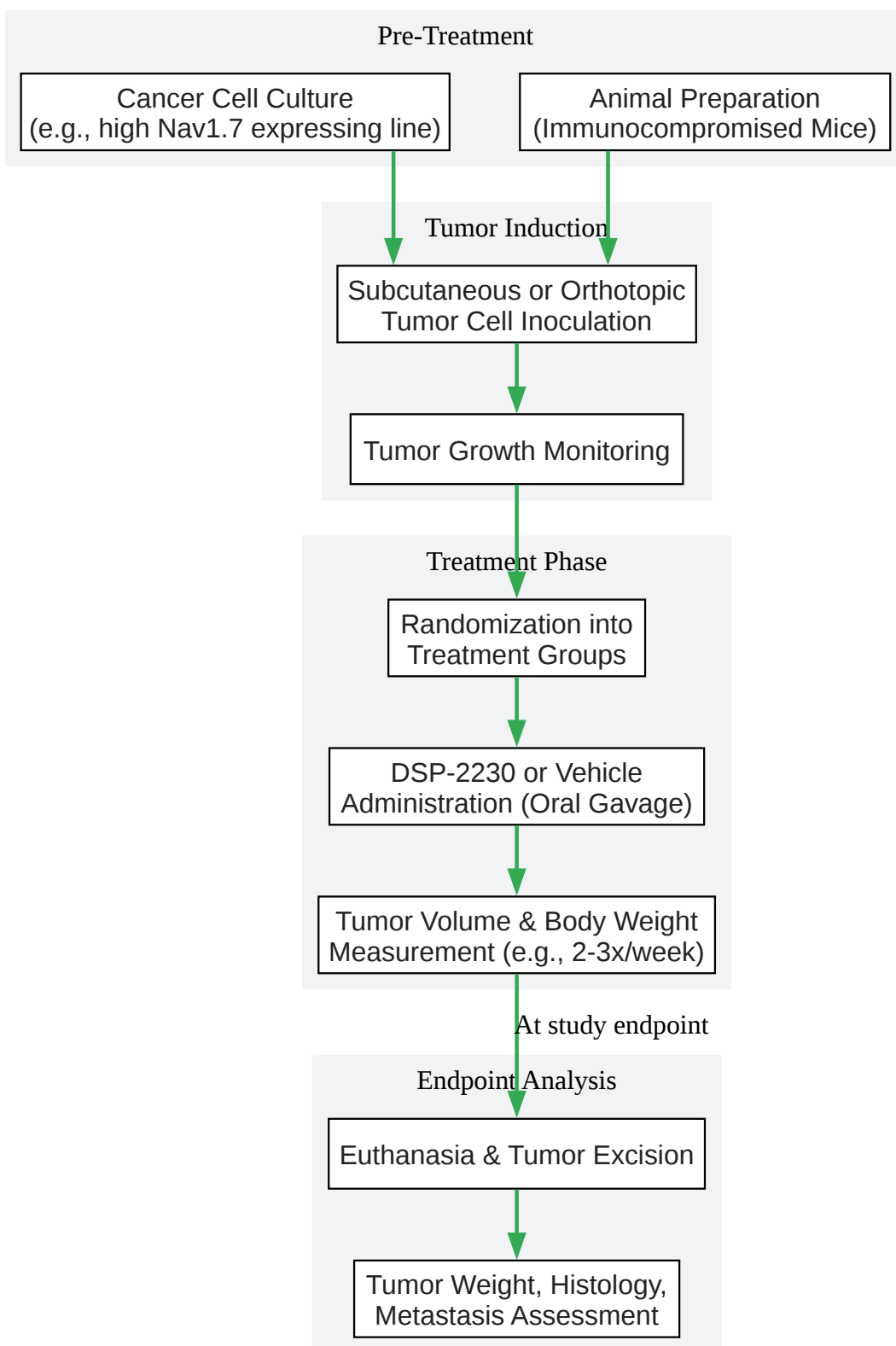
### A. Neuropathic Pain Model

A widely used model to induce neuropathic pain is the Spared Nerve Injury (SNI) model.

Experimental Workflow for Neuropathic Pain Study







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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. DSP-2230 - Wikipedia [en.wikipedia.org]
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